molecular formula C13H18FN B15259866 2-Fluoro-5-(3-methylcyclohexyl)aniline

2-Fluoro-5-(3-methylcyclohexyl)aniline

Cat. No.: B15259866
M. Wt: 207.29 g/mol
InChI Key: QBYDZNQCJGZLRO-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 3-methylcyclohexyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-methylcyclohexyl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-5-(3-methylcyclohexyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The 3-methylcyclohexyl group may also influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-methylcyclohexyl)aniline is unique due to the presence of both a fluoro group and a 3-methylcyclohexyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

2-fluoro-5-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18FN/c1-9-3-2-4-10(7-9)11-5-6-12(14)13(15)8-11/h5-6,8-10H,2-4,7,15H2,1H3

InChI Key

QBYDZNQCJGZLRO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2=CC(=C(C=C2)F)N

Origin of Product

United States

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